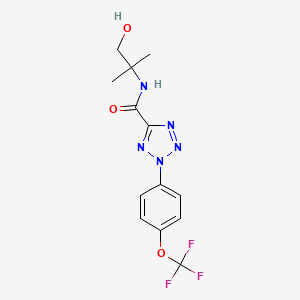

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Beschreibung

This compound features a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) linked to a carboxamide group. The carboxamide moiety is substituted with a 1-hydroxy-2-methylpropan-2-yl group, while the tetrazole ring is further functionalized with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent (CF₃O-) enhances lipophilicity and metabolic stability, which is critical for pharmacokinetic optimization in drug discovery . The hydroxy and methyl groups in the propan-2-yl side chain may improve water solubility compared to purely hydrophobic analogs .

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O3/c1-12(2,7-22)17-11(23)10-18-20-21(19-10)8-3-5-9(6-4-8)24-13(14,15)16/h3-6,22H,7H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELNTCVSSQOEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, the starting material might be 4-(trifluoromethoxy)benzonitrile, which reacts with sodium azide under acidic conditions to form the tetrazole ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the tetrazole intermediate with an appropriate amine, such as 1-hydroxy-2-methylpropan-2-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. The use of automated reactors and in-line purification systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Conversion of the carboxamide to an amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of the tetrazole ring, which is known to mimic carboxylic acids, suggests that it might interact with biological targets in a similar manner, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethoxy group may impart unique characteristics to polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring could mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby affecting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional similarities/differences:

Key Comparative Insights

- Tetrazole vs. Thiazole/Pyrimidine Cores : The target compound’s tetrazole ring offers metabolic resistance compared to thiazole or pyrimidine cores, which are more prone to enzymatic degradation .

- Trifluoromethoxy vs.

- Carboxamide Side Chains : The 1-hydroxy-2-methylpropan-2-yl carboxamide in the target compound likely improves solubility relative to the nitrothiophene-carboxamide in ’s antibacterial agent, which has higher lipophilicity (logP ~3.5) .

Research Findings and Mechanistic Implications

- Receptor Targeting : Compound 16n () demonstrates that tetrazole-carboxamides with trifluoromethyl/trifluoromethoxy aryl groups are potent FFAR2 antagonists (IC₅₀ = 12 nM), suggesting the target compound may share similar receptor-binding capabilities .

- Antibacterial Activity : The nitrothiophene-carboxamide in inhibits bacterial growth by disrupting membrane integrity (MIC = 2 µg/mL against S. aureus), but the target compound’s hydroxyalkyl side chain may reduce cytotoxicity in mammalian cells .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (HATU-mediated coupling, ~42% yield), though purification may require silica chromatography due to polar hydroxy groups .

Biologische Aktivität

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The incorporation of a trifluoromethoxy group and a hydroxymethyl moiety enhances its lipophilicity and potential interaction with biological targets.

Antiallergic Activity

Research indicates that tetrazole derivatives exhibit notable antiallergic properties. A study highlighted the relationship between the structure of tetrazole derivatives and their intravenous antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test. For instance, related compounds demonstrated significant potency, with some derivatives achieving an ID50 value as low as 0.16 mg/kg when administered orally, indicating a much higher efficacy compared to standard treatments like disodium cromoglycate .

Antihypertensive Effects

Recent studies have evaluated the antihypertensive potential of tetrazole derivatives, including those structurally related to this compound. Various synthesized compounds showed significant blood pressure-lowering effects in experimental models. For example, derivatives were tested for their ability to inhibit angiotensin II receptors, resulting in promising results that suggest their potential use in hypertension management .

Study 1: Structure-Activity Relationship

A comprehensive study on a series of tetrazole derivatives established a clear structure-activity relationship (SAR). It was found that modifications to the phenyl ring and the introduction of specific substituents significantly influenced biological activity. The study utilized computational modeling alongside in vitro assays to predict the efficacy of new compounds based on their structural features .

| Compound | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| Compound A | 0.16 | Antiallergic |

| Compound B | 0.25 | Antihypertensive |

| Compound C | 0.30 | Urease inhibition |

Study 2: Pharmacological Evaluation

In another evaluation, researchers synthesized various analogs of this compound and assessed their biological activities using several assays, including DPPH for antioxidant activity and urease inhibition assays. The results demonstrated that many derivatives retained or enhanced the biological activities compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

- Methodology : A multi-step synthesis is typically employed. For example:

Tetrazole ring formation : Use sodium azide and nitriles under acidic conditions (e.g., HCl/NaN₃) to generate the tetrazole core .

Carboxamide linkage : React the tetrazole-5-carboxylic acid derivative with 1-hydroxy-2-methylpropan-2-amine via coupling agents like EDC/HOBt in anhydrous DMF .

Trifluoromethoxy substitution : Introduce the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMF) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy at C4 of phenyl, hydroxy group on propan-2-yl) .

- X-ray crystallography : Use SHELX software for crystal structure determination if single crystals are obtained .

- HRMS : Confirm molecular formula (C₁₃H₁₄F₃N₅O₃) and isotopic patterns .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data for analogous tetrazoles) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Assay Design :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Screen against COX-1/COX-2 via fluorometric assays, noting the trifluoromethoxy group’s potential hydrophobic interactions .

- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Approach :

Vary substituents : Synthesize analogs with modified trifluoromethoxy groups (e.g., CF₃, OCH₃) to assess electronic effects .

Tetrazole isomerism : Compare 1H- vs. 2H-tetrazole regioisomers for binding affinity differences .

Hydroxy group substitution : Replace the 1-hydroxy-2-methylpropan-2-yl group with cyclic amines (e.g., piperazine) to study steric effects .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Example : If a compound shows high cytotoxicity but low enzyme inhibition:

Mechanistic divergence : Test for off-target effects (e.g., mitochondrial toxicity via Seahorse assays) .

Solubility limitations : Measure solubility in assay buffers (e.g., PBS with DMSO ≤0.1%) and adjust formulations .

Metabolic stability : Perform liver microsome assays to identify rapid degradation .

- Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates.

Q. How can crystallographic data improve understanding of this compound’s binding modes?

- Protocol :

Co-crystallization : Soak target proteins (e.g., COX-2) with the compound and use SHELXD/SHELXE for phase determination .

Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds between tetrazole and Arg120 in COX-2) .

- Challenges : Address low-resolution data by iterative refinement in SHELXL and validate with R-factors .

Q. What in vivo models are appropriate for preclinical evaluation of this compound?

- Models :

- Murine inflammation : Carrageenan-induced paw edema to assess COX-2 selectivity .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .

- Dosage : Optimize using allometric scaling from in vitro IC₅₀ values, adjusting for species-specific metabolic rates.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.